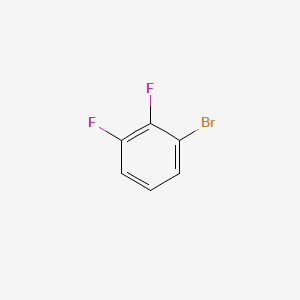

1-Bromo-2,3-difluorobenzene

Cat. No. B1273032

Key on ui cas rn:

38573-88-5

M. Wt: 192.99 g/mol

InChI Key: RKWWASUTWAFKHA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08754229B2

Procedure details

Diisopropylamine (7.86 grams (g), 78 mmol) was dissolved in tetrahydrofuran (THF; 104 mL) and cooled to −75° C. utilizing a dry ice/acetone bath. A solution of n-BuLi (2.5 M in hexanes; 22.80 mL, 57.0 mmol) was added dropwise, and the solution was again cooled to −75° C. 1-Bromo-2,3-difluorobenzene (10 g, 51.8 mmol) was dissolved in THF (25.9 mL), and the solution was added dropwise keeping the temperature below −60° C. The reaction mixture was then allowed to warm to −15° C. before cooling again to −75° C. TMSCl (7.29 mL, 57.0 mmol) was then added dropwise, and the reaction mixture was allowed to warm to 25° C. and then concentrated under vacuum. The residue was partitioned between ethyl acetate (EtOAc) and H2O. The organic phase was washed twice more with H2O and concentrated. Kugelrohr distillation at 88° C. provided the product in greater purity but an impurity was distilling at that temperature. Kugelrohr distillation of that purified distillate at 75° C. led to purer product but some product was left in the pot. This process yielded the title compound as a clear oil (3.0 g, 21.83%, 90% purity): 1H NMR (300 MHz, CDCl3) δ 7.28 (ddd, J=7.8, 5.2, 1.3 Hz, 1H), 6.98 (ddd, J=8.0, 4.8, 1.9 Hz, 1H), 0.32 (s, 9H); EIMS m/z 264, 266.

Name

Identifiers

|

REACTION_CXSMILES

|

C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[F:21].[CH3:22][Si:23](Cl)([CH3:25])[CH3:24]>O1CCCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([Si:23]([CH3:25])([CH3:24])[CH3:22])=[C:16]([F:20])[C:15]=1[F:21]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.86 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

104 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

22.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

Step Three

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C(=CC=C1)F)F

|

|

Name

|

|

|

Quantity

|

25.9 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

7.29 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-75 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was again cooled to −75° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution was added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below −60° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to −15° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

before cooling again to −75° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to 25° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was partitioned between ethyl acetate (EtOAc) and H2O

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed twice more with H2O

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Kugelrohr distillation at 88° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided the product in greater purity

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

an impurity was distilling at that temperature

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Kugelrohr distillation of that purified distillate at 75° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

some product was left in the pot

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=C(C(=C(C=C1)[Si](C)(C)C)F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3 g | |

| YIELD: CALCULATEDPERCENTYIELD | 21.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |